molecular formula C10H13FO2 B8160482 (2-Fluoro-6-isopropoxyphenyl)methanol

(2-Fluoro-6-isopropoxyphenyl)methanol

Cat. No.: B8160482
M. Wt: 184.21 g/mol
InChI Key: OJGHCBWNMGSILY-UHFFFAOYSA-N
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Description

(2-Fluoro-6-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom at the second position and an isopropoxy group at the sixth position on a phenyl ring, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-isopropoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated phenol derivative.

    Alkylation: The phenol derivative undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropoxy group.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to convert the carbonyl group to a methanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: (2-Fluoro-6-isopropoxyphenyl)carboxylic acid.

    Reduction: (2-Fluoro-6-isopropoxyphenyl)alkane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-6-isopropoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-isopropoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The isopropoxy group may influence the compound’s solubility and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-3-isopropoxyphenyl)methanol
  • (2-Fluoro-4-isopropoxyphenyl)methanol
  • (2-Fluoro-5-isopropoxyphenyl)methanol

Uniqueness

(2-Fluoro-6-isopropoxyphenyl)methanol is unique due to the specific positioning of the fluorine and isopropoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure may result in distinct pharmacological properties and applications.

Properties

IUPAC Name

(2-fluoro-6-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHCBWNMGSILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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